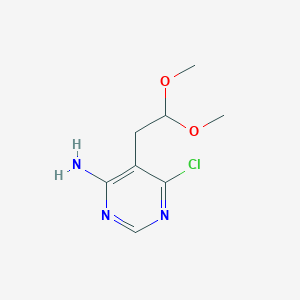
4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- is a chemical compound with the molecular formula C11H6ClN3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a chloro group at the 4th position, a methoxy group at the 6th position, and a nitro group at the 8th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-6-methoxyquinoline, followed by the introduction of a cyano group at the 3rd position. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the cyano group can be achieved through a Sandmeyer reaction, where the diazonium salt of the corresponding amine is treated with copper(I) cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group at the 8th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Hydroxyl or Carbonyl Derivatives: From the oxidation of the methoxy group.
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites. The presence of the nitro group can facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile
- 4-Chloro-2-propyl-6-quinolinecarbonitrile
- 6-Chloro-3-nitro-2-pyridinecarbonitrile
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-6-methoxy-8-nitro- is unique due to its specific substitution pattern on the quinoline ring. The combination of a chloro, methoxy, and nitro group in this particular arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H6ClN3O3 |
|---|---|
Poids moléculaire |
263.63 g/mol |
Nom IUPAC |
4-chloro-6-methoxy-8-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c1-18-7-2-8-10(12)6(4-13)5-14-11(8)9(3-7)15(16)17/h2-3,5H,1H3 |
Clé InChI |
NRILXMXZHYICSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


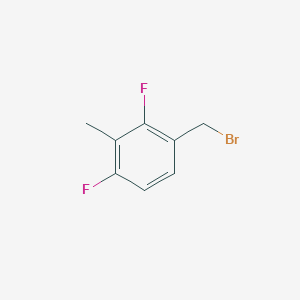

![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)

![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
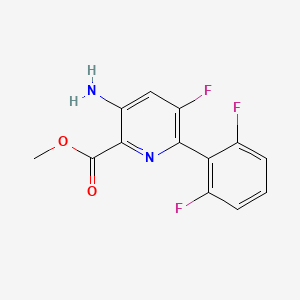

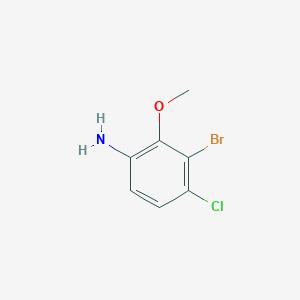
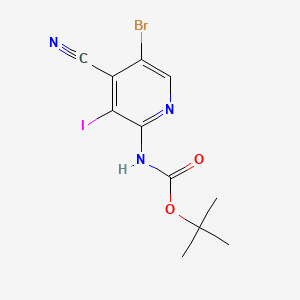
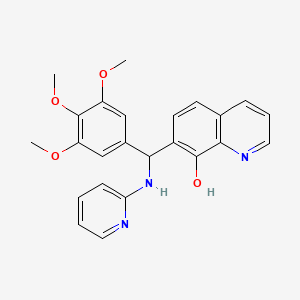
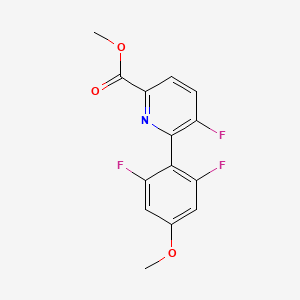
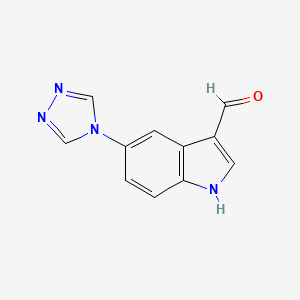
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)
